molecular formula C8H10IN3 B14710920 3,3-Dimethyl-1-(p-iodophenyl)triazene CAS No. 23456-93-1

3,3-Dimethyl-1-(p-iodophenyl)triazene

Cat. No.: B14710920
CAS No.: 23456-93-1
M. Wt: 275.09 g/mol
InChI Key: YONGWAYQQVMIBR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(p-iodophenyl)triazene is an organic compound with the molecular formula C8H10IN3. It belongs to the class of triazene compounds, which are characterized by the presence of a diazo group (-N=N-) linked to an amine group. This compound is notable for its unique structure, which includes an iodine atom attached to a phenyl ring, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(p-iodophenyl)triazene typically involves the reaction of p-iodoaniline with dimethylamine and nitrous acid. The process can be summarized as follows:

    p-Iodoaniline is treated with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with dimethylamine to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(p-iodophenyl)triazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the triazene group into amines.

    Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-1-(p-iodophenyl)triazene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(p-iodophenyl)triazene involves its conversion into reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. For example, in cancer research, the compound is believed to exert its effects by alkylating DNA, thereby inhibiting cell division and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3,3-dimethyltriazene: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    1-(4-Chlorophenyl)-3,3-dimethyltriazene: Contains a chlorine atom instead of iodine, which affects its reactivity and biological activity.

    1-(2-Bromophenyl)-3,3-dimethyltriazene: Contains a bromine atom, which also influences its chemical properties and applications.

Uniqueness

3,3-Dimethyl-1-(p-iodophenyl)triazene is unique due to the presence of the iodine atom, which enhances its reactivity in nucleophilic substitution reactions and potentially increases its biological activity compared to its analogs.

Properties

CAS No.

23456-93-1

Molecular Formula

C8H10IN3

Molecular Weight

275.09 g/mol

IUPAC Name

N-[(4-iodophenyl)diazenyl]-N-methylmethanamine

InChI

InChI=1S/C8H10IN3/c1-12(2)11-10-8-5-3-7(9)4-6-8/h3-6H,1-2H3

InChI Key

YONGWAYQQVMIBR-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=CC=C(C=C1)I

Origin of Product

United States

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